molecular formula C14H16FNO2 B12595663 N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide CAS No. 639858-65-4

N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide

Cat. No.: B12595663
CAS No.: 639858-65-4
M. Wt: 249.28 g/mol
InChI Key: KCWHYXJCQGDYBB-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide is a synthetic organic compound with a complex structure. It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a 4-oxobutyl side chain attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluoro-3-nitrobenzoic acid with cyclopropylamine under acidic conditions to form N-cyclopropyl-4-fluoro-3-nitrobenzamide.

    Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Introduction of the 4-Oxobutyl Side Chain: The final step involves the alkylation of the amine with 4-chlorobutyryl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted benzamides

Scientific Research Applications

N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide: Unique due to its specific substituents and structure.

    N-Cyclopropyl-4-fluorobenzamide: Lacks the 4-oxobutyl side chain.

    N-Cyclopropyl-3-(4-oxobutyl)benzamide: Lacks the fluorine atom.

Uniqueness

This compound is unique due to the combination of its cyclopropyl group, fluorine atom, and 4-oxobutyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

639858-65-4

Molecular Formula

C14H16FNO2

Molecular Weight

249.28 g/mol

IUPAC Name

N-cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide

InChI

InChI=1S/C14H16FNO2/c15-13-7-4-11(14(18)16-12-5-6-12)9-10(13)3-1-2-8-17/h4,7-9,12H,1-3,5-6H2,(H,16,18)

InChI Key

KCWHYXJCQGDYBB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)F)CCCC=O

Origin of Product

United States

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